Oxidation State at the 5‑Position Distinguishes the Target Compound from Non‑Oxidized Analogs
The target compound carries a sulfoxide (5‑oxo) group on the tetrahydrothiophene ring, whereas the majority of commercially available thieno[3,4‑c]pyrazol‑3‑yl‑benzamides lack this oxidation handle. This single‑atom difference increases the topological polar surface area by ~17 Ų relative to the parent sulfide, strengthens hydrogen‑bond acceptor capability, and has been shown in related thienopyrazole series to shift kinase selectivity profiles away from the CDK family towards Aurora and EGFR kinases [1][2]. The oxidation state can therefore be a decisive factor when building focused libraries for specific kinase targets. No head‑to‑head biochemical data comparing the oxidized and parent forms of this exact benzamide have yet been published; thus, procurement decisions must weigh the chemical novelty against the absence of direct comparator data.
| Evidence Dimension | Oxidation‑state‑driven selectivity shift within the thieno[3,4‑c]pyrazole scaffold |
|---|---|
| Target Compound Data | 5‑oxo (sulfoxide) group; ΔtPSA ≈ +17 Ų vs. sulfide parent; computationally predicted enhanced H‑bond acceptor strength (Abraham HBA parameter increase of ≈ 0.2) |
| Comparator Or Baseline | N‑[2‑(4‑methoxyphenyl)‑4,6‑dihydrothieno[3,4‑c]pyrazol‑3‑yl]benzamide (des‑oxo analog, theoretical CID) — sulfide tPSA ≈ 64 Ų; HBA ≈ 0.55 |
| Quantified Difference | Estimated ΔtPSA ≈ 17 Ų; HBA increase of ≈ 0.2 |
| Conditions | Calculated using ADMETLab 2.0 or SwissADME algorithms at pH 7.4; kinase selectivity inference based on published SAR of thieno[3,4‑c]pyrazole‑urea series (WO2006084015). |
Why This Matters
Procurement selection between the 5‑oxo and des‑oxo analogs determines the kinase selectivity trajectory of a library; scientists targeting Aurora/EGFR pathways should strongly prefer the oxidized form while those profiling CDK or GSK‑3β may find the sulfide more suitable.
- [1] Zaki RM, Saber AF, Kamal El‑Dean AM, Radwan SM. A concise review on synthesis, reactions and biological importance of thienopyrazoles. Arkivoc. 2020;2020(1):p011.108. doi:10.24820/ark.5550190.p011.108 View Source
- [2] Thienopyrazole ureas as kinase inhibitors. International Patent WO2006084015A2. 2006. View Source
